molecular formula C19H16N6OS B6501130 N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 941991-41-9

N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No. B6501130
CAS RN: 941991-41-9
M. Wt: 376.4 g/mol
InChI Key: LARNIACPQXURMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.11063033 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines , which have been studied for their potential biological activities.

Mode of Action

It’s known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new lsd1 inhibitors . LSD1 is a histone demethylase, and its inhibition can lead to changes in gene expression. If this compound acts as an LSD1 inhibitor, it would interact with the enzyme to prevent it from removing methyl groups from histones, thereby affecting gene expression.

Result of Action

Some compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been tested for antiproliferative activities against human cancer cell lines . If this compound shares similar properties, it might inhibit cell proliferation, potentially making it useful in cancer treatment.

Biochemical Analysis

Biochemical Properties

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The inhibition of LSD1 by this compound leads to changes in the methylation status of histones, thereby affecting gene expression and cellular processes.

Cellular Effects

The effects of 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation and migration of cancer cells by targeting LSD1 . This inhibition results in the suppression of cell growth and the induction of apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide exerts its effects through binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This inhibition leads to the accumulation of methylated histones, which in turn affects the transcription of genes involved in cell proliferation and survival. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits LSD1 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic products of the compound may also interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions affect the localization and accumulation of the compound, which in turn influences its biological activity. The compound’s distribution within different tissues and organs is crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide plays a key role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on target biomolecules and cellular processes.

properties

IUPAC Name

N-(2-methylphenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-7-5-6-10-15(13)22-16(26)11-27-19-17-18(20-12-21-19)25(24-23-17)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARNIACPQXURMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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